molecular formula C8H7BrF3N B3092649 4-Bromo-N-methyl-3-(trifluoromethyl)aniline CAS No. 1233518-25-6

4-Bromo-N-methyl-3-(trifluoromethyl)aniline

Cat. No. B3092649
CAS RN: 1233518-25-6
M. Wt: 254.05 g/mol
InChI Key: WSTZKPWXJMMCIK-UHFFFAOYSA-N
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Description

“4-Bromo-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula BrC6H3(CF3)NH2 . It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)aniline” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amine group . The average molecular weight is 240.020 Da .


Chemical Reactions Analysis

“4-Bromo-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720 .


Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-3-(trifluoromethyl)aniline” is 81-84 °C at 0.5 mmHg, and its melting point is 47-49 °C . It has a linear formula of BrC6H3(CF3)NH2 .

Scientific Research Applications

Synthesis of Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The compound “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of these drugs. The trifluoromethyl group contributes to the drug’s pharmacological activities .

Preparation of Dibromo-Trifluoromethylbenzene

“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the preparation of "2,5-dibromo-(trifluoromethyl)benzene" . This compound has potential applications in various chemical reactions due to its unique structure.

Preparation of Iodo-Trifluoromethylbenzene

Similarly, “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can also be used in the preparation of "2-bromo-5-iodo-(trifluoromethyl)benzene" . This compound is another useful reagent in chemical synthesis.

Synthesis of AUY954

AUY954 is an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor . “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of AUY954 .

Synthesis of Trifluoromethyl Anilines

“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of other trifluoromethyl anilines . These compounds are important building blocks in organic synthesis.

Synthesis of Trifluoromethyl Phenylcarbamate

“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used as a starting reagent in the synthesis of "tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate" . This compound has potential applications in various chemical reactions.

Safety and Hazards

“4-Bromo-3-(trifluoromethyl)aniline” is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1B - STOT RE 2 Oral .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate receptor . This receptor plays a crucial role in regulating cellular responses, including proliferation, survival, migration, and adhesion .

Mode of Action

4-Bromo-N-methyl-3-(trifluoromethyl)aniline interacts with its target by acting as a low nanomolar, monoselective agonist . This means it binds to the sphingosine-1-phosphate receptor and induces a cellular response. The compound’s interaction with the receptor triggers changes in the cell that can influence various biological processes .

Biochemical Pathways

Upon activation of the sphingosine-1-phosphate receptor, several biochemical pathways are affected. These pathways are involved in regulating cellular processes such as cell growth, survival, and migration . The downstream effects of these pathways can have significant impacts on cellular function and behavior .

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline’s action depend on the specific cellular context. By acting as an agonist of the sphingosine-1-phosphate receptor, it can influence a variety of cellular processes, potentially leading to changes in cell growth, survival, and migration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the sphingosine-1-phosphate receptor . .

properties

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTZKPWXJMMCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methyl-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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